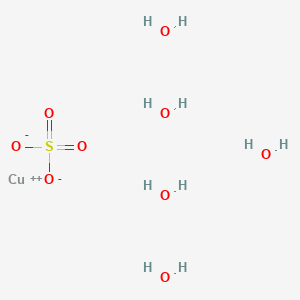

Copper(II) sulfate pentahydrate

CuSO4·5H2O

CuH10O9S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CuSO4·5H2O

CuH10O9S

Molecular Weight

InChI

InChI Key

SMILES

solubility

31.6 g/100 cc water @ 0 °C, 203.3 g/100 cc @ 100 °C

1 g in about 500 ml alcohol

In water: 148 g/kg @ 0 °C; 230.5 gkg @ 25 °C; 335 g/kg @ 50 °C; 736 g/kg @ 100 °C

Practically insol in most organic solvents.

1 g in 3 ml glycerine

15.6 g/100 cc methanol @ 18 °C

Soluble in methanol (15.6 g/100 ml solution) but insoluble in ethanol; it readily forms soluble alkaline complexes at sufficiently high concentrations of amines or alkali cyanides.

In water, 3.2X10+4 mg/l @ 20 °C

Solubility in water, g/100ml at 0 °C: 31.7

Synonyms

Canonical SMILES

Chemical Education and Demonstrations

- Crystallization: Copper sulfate pentahydrate readily crystallizes from its aqueous solution, making it a popular choice for demonstrating crystallization processes in introductory chemistry courses .

- Electroplating: Copper sulfate solutions are used for electroplating experiments, allowing students to observe the deposition of copper metal onto an electrode .

- Redox Reactions: Copper sulfate can be used to demonstrate redox reactions, such as the reaction between copper sulfate and metallic iron, where copper metal is deposited and iron dissolves .

Analytical Chemistry

- Qualitative Analysis: Copper sulfate is a component of various analytical reagents, such as Fehling's solution and Benedict's solution, used to detect the presence of reducing sugars .

- Biuret Test: Copper sulfate is also used in the Biuret test, a colorimetric assay for detecting the presence of peptide bonds (proteins) .

- Blood Analysis: Historically, copper sulfate solutions were used to test blood for anemia by determining the rate of red blood cell sedimentation . This method has been largely replaced by more sophisticated techniques.

Environmental and Biological Research

- Algaecide: Copper sulfate pentahydrate is a common algicide used in ponds, lakes, and aquatic environments to control the growth of algae . However, its application requires careful monitoring due to potential environmental concerns.

- Fungicide: Copper sulfate pentahydrate has fungicidal properties and is sometimes used as a fungicide in research settings to control fungal growth in plants and other organisms .

Copper(II) sulfate pentahydrate, with the chemical formula CuSO₄·5H₂O, is an inorganic compound characterized by its bright blue crystalline form. Commonly referred to as blue vitriol, it is widely recognized for its vivid coloration and is one of the most frequently encountered hydrates of copper(II) sulfate. The compound is odorless and has a nauseating metallic taste. When heated, it undergoes dehydration, turning white as it loses water molecules, and reverts to its blue form upon rehydration .

The molecular structure consists of copper ions surrounded by water molecules, forming an octahedral geometry. The pentahydrate structure reveals a polymeric arrangement where four water molecules coordinate with the copper ion while the fifth water molecule is hydrogen-bonded .

Copper sulfate pentahydrate is moderately toxic by ingestion, with an oral LD50 (lethal dose for 50% of test population) in rats ranging from 450 to 790 mg/kg. Inhalation and skin contact should also be avoided. It is essential to wear appropriate personal protective equipment (PPE) when handling this compound.

Here are some additional safety points to consider:

- Copper sulfate pentahydrate is an eye irritant.

- It can be corrosive to metals.

- Spills should be cleaned up promptly to prevent environmental contamination.

- Decomposition upon heating: The compound loses water molecules at specific temperatures: two at 63 °C, two more at 109 °C, and the final molecule at 200 °C .

- Displacement reactions:

- With zinc:

- With iron:

- With zinc:

- Formation of complex ions: When reacted with concentrated hydrochloric acid, it forms tetrachlorocuprate(II):

These reactions illustrate its role as a Lewis acid and its utility in demonstrating principles of mineral hydration .

Copper(II) sulfate pentahydrate exhibits significant biological activity. It is known to be toxic to aquatic organisms and can cause severe gastrointestinal irritation in humans if ingested. Inhalation may lead to respiratory distress, while skin contact can result in irritation . Its toxicity has led to its use as a fungicide in agricultural applications, particularly in the preparation of Bordeaux mixture for controlling fungal diseases in crops .

Copper(II) sulfate pentahydrate can be synthesized through several methods:

- Crystallization from Aqueous Solutions: By dissolving copper(II) oxide or copper(II) carbonate in sulfuric acid and allowing the solution to evaporate slowly, blue crystals form as the solution becomes supersaturated.

- Hydration of Anhydrous Copper(II) Sulfate: Anhydrous copper(II) sulfate can be hydrated by adding water, resulting in the formation of the pentahydrate.

- Natural Occurrence: It can also be found naturally as chalcanthite, a mineral form of copper(II) sulfate pentahydrate .

Copper(II) sulfate pentahydrate has diverse applications across various fields:

- Agriculture: Used as a fungicide and herbicide in crop protection.

- Electroplating: Serves as an electrolyte in electroplating processes.

- Chemical Synthesis: Acts as a catalyst in organic reactions and is involved in the preparation of other copper compounds.

- Laboratory Use: Employed in biochemical assays and as a reagent for various chemical analyses .

Studies on interaction highlight that copper(II) sulfate pentahydrate can react with various substances under specific conditions:

- It acts as a weak oxidizing agent and can interact violently with reducing agents like hydroxylamine.

- The compound is incompatible with finely powdered metals and certain organic compounds when pH exceeds 7, leading to potentially hazardous reactions .

Copper(II) sulfate pentahydrate shares similarities with other copper salts but possesses unique characteristics:

| Compound | Formula | Hydration State | Color | Common Uses |

|---|---|---|---|---|

| Copper(I) sulfate | Cu₂SO₄ | Anhydrous | White | Limited use due to instability |

| Copper(II) sulfate monohydrate | CuSO₄·H₂O | Monohydrate | Light blue | Less common than pentahydrate |

| Copper(II) sulfate heptahydrate | CuSO₄·7H₂O | Heptahydrate | Blue | Rarely used; occurs naturally |

| Copper(II) acetate | Cu(C₂H₃O₂)₂ | Anhydrous | Blue | Used in organic synthesis |

Copper(II) sulfate pentahydrate is unique due to its stability, vivid color, and extensive applications in agriculture and industry compared to other copper salts .

Copper(II) sulfate pentahydrate has emerged as a highly effective and environmentally benign catalyst for the acetylation of alcohols and phenols under solventless conditions [1] [2]. This catalytic system represents a significant advancement in green chemistry protocols, offering exceptional efficiency while eliminating the need for organic solvents [1]. The catalyst demonstrates remarkable versatility in promoting acetylation reactions with both acetic anhydride and acetyl chloride as acetylating agents [2] [3].

Mechanistic Pathway and Reaction Conditions

The copper(II) sulfate pentahydrate-catalyzed acetylation proceeds through a Lewis acid activation mechanism [1] [2]. The copper(II) center coordinates to the carbonyl oxygen of the acetylating agent, enhancing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group [2]. Under optimized conditions, the reaction employs a 1:1.5 molar ratio of substrate to acetic anhydride in the presence of catalytic amounts of copper(II) sulfate pentahydrate (0.02 mmol, approximately 2 mol%) [1] [2].

The reaction proceeds efficiently at room temperature, with completion times ranging from 8 minutes for benzyl alcohol to several hours for more sterically hindered substrates [3]. The catalyst loading can be optimized between 2-10 mol% depending on the substrate nature and desired reaction time [2] [3]. Temperature studies indicate that the reaction maintains high efficiency across a range from ambient temperature to 60-65°C [4].

Substrate Scope and Selectivity

The catalytic system demonstrates exceptional substrate tolerance, accommodating primary, secondary, tertiary, benzylic, and allylic alcohols with consistently high yields [1] [2]. Phenolic substrates also undergo efficient acetylation under these conditions [1]. A particularly noteworthy feature is the chemoselectivity observed with competing hydroxyl groups [2].

| Substrate Type | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Benzyl alcohol | 8 minutes | 95 | [3] |

| Primary alcohols | 2-24 hours | 85-98 | [1] [2] |

| Secondary alcohols | 12-24 hours | 80-95 | [1] [2] |

| Phenols | 4-12 hours | 88-96 | [1] [2] |

| Tertiary alcohols | 18-24 hours | 75-85 | [2] |

Competitive acetylation studies reveal remarkable selectivity for primary alcohols in the presence of secondary hydroxyl groups [2]. When equimolar amounts of 1-butanol and 2-butanol were subjected to the catalytic conditions, only 1-butyl acetate formation was detected, with no observable formation of 2-butyl acetate [2]. This selectivity pattern provides valuable synthetic utility for protecting group strategies in complex molecule synthesis.

Catalyst Recyclability and Environmental Benefits

The heterogeneous nature of copper(II) sulfate pentahydrate enables facile catalyst recovery and recycling [1] [2]. Studies demonstrate that the catalyst maintains catalytic activity through at least five consecutive reaction cycles without significant loss of efficiency [1]. This recyclability, combined with the elimination of organic solvents, positions this system as an exemplary green chemistry protocol [1] [2].

The environmental advantages extend beyond solvent elimination to include reduced waste generation and simplified workup procedures [1]. The solid catalyst can be separated by simple filtration, and the products typically require minimal purification [2]. These features make the system particularly attractive for industrial applications where sustainability and cost-effectiveness are paramount considerations.

Radical Polymerization Processes Utilizing Copper(II)-Based Redox Systems

Copper(II) sulfate pentahydrate serves as a crucial component in advanced radical polymerization systems, particularly in atom transfer radical polymerization (ATRP) and related controlled radical polymerization techniques [5] [6]. These copper-based redox systems have revolutionized polymer synthesis by enabling precise control over molecular weight, polydispersity, and polymer architecture [7].

Atom Transfer Radical Polymerization Mechanisms

In ATRP systems, copper(II) sulfate pentahydrate functions as a deactivator species that regulates the equilibrium between dormant and active radical species [5]. The pentahydrate form offers advantages in terms of solubility and stability compared to anhydrous copper salts [6]. The mechanism involves reversible electron transfer between copper(I) and copper(II) oxidation states, with the copper(II) species serving to cap growing polymer chains and control the polymerization rate [5] [7].

The ATRP equilibrium constant (K_ATRP) is influenced by the copper complex structure and reaction conditions [5]. Studies utilizing copper(II) sulfate pentahydrate in combination with nitrogen-containing ligands such as tris(2-pyridylmethyl)amine demonstrate effective polymerization control [6]. The system requires at least 100-200 ppm of copper catalyst complexed with excess ligand in polar solvents such as dimethyl sulfoxide to achieve well-defined polymers [6].

Photochemical Reduction Pathways

Recent developments in photochemically-initiated ATRP have highlighted the utility of copper(II) sulfate pentahydrate as a precatalyst [6]. Under irradiation at wavelengths between 366-546 nm, the copper(II) species undergoes in situ reduction to generate the active copper(I) catalyst without requiring additional reducing agents [6]. This photochemical approach enables polymerization initiation under mild conditions while maintaining the controlled nature of the process.

| Copper Source | Ligand | Solvent | Irradiation (nm) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| CuSO₄·5H₂O | TPMA | DMSO | 366 | 85 | [6] |

| CuSO₄·5H₂O | TPMA | DMSO | 436 | 78 | [6] |

| CuSO₄·5H₂O | TPMA | DMSO | 546 | 65 | [6] |

Redox Polymerization with Reducing Agents

The combination of copper(II) sulfate pentahydrate with reducing agents such as ascorbic acid creates highly effective redox polymerization systems [8] [9]. These systems operate through the principle of activators regenerated by electron transfer (ARGET), where the reducing agent continuously regenerates the active copper(I) species from copper(II) [7]. This approach significantly reduces the required copper catalyst loading from 10,000 ppm to as low as 10 ppm while maintaining polymerization control [7].

The copper(I)/ascorbic acid/benzoyl peroxide redox system demonstrates superior performance compared to traditional amine/benzoyl peroxide systems, particularly in overcoming oxygen inhibition at polymer surfaces [8]. The mechanism involves decomposition of peroxides by copper(I) to generate benzoyl radicals, followed by regeneration of copper(I) through reduction by ascorbic acid [8]. This catalytic cycle enables efficient polymerization under ambient conditions while tolerating trace oxygen levels [9].

Advanced Catalytic Systems for Interpenetrating Networks

Sophisticated copper-based redox systems enable simultaneous free radical polymerization and cationic polymerization for synthesizing interpenetrating polymer networks [9]. These dual catalytic systems utilize copper(II)/reducing agent/peroxide combinations for radical polymerization alongside copper(II)/reducing agent/iodonium salt systems for cationic polymerization [9]. The resulting hybrid systems achieve remarkable efficiency with over 90% epoxy function conversion and 78% vinyl function conversion [9].

The performance advantages of these copper-based systems include exceptional oxygen tolerance, with virtually no oxygen-inhibited layer formation compared to traditional amine/benzoyl peroxide systems that exhibit inhibited layers exceeding 60 micrometers [9]. This oxygen tolerance makes copper-based redox systems particularly valuable for industrial coating and adhesive applications.

Cross-Coupling Reactions Involving Alkynyl Bromides and Heteroaromatic Amines

Copper(II) sulfate pentahydrate has established itself as a highly effective catalyst for cross-coupling reactions between alkynyl bromides and heteroaromatic amines, enabling the synthesis of valuable ynamide compounds [10] [11]. These reactions represent a significant advancement in carbon-nitrogen bond formation methodology, providing access to structurally diverse nitrogen-containing heterocycles [12] [13].

Ynamide Synthesis via Copper-Catalyzed Amidation

The combination of copper(II) sulfate pentahydrate with 1,10-phenanthroline as a ligand creates an exceptionally efficient catalytic system for the amidation of alkynyl bromides [10] [11]. This protocol offers significant environmental advantages over traditional methods employing copper(I) cyanide or copper halides [10]. The reaction proceeds under mild conditions (60-65°C) and demonstrates broad substrate tolerance including carbamates, oxazolidinones, lactams, acyclic secondary amides, imidazolidinones, and sulfonamides [11].

The mechanistic pathway involves initial coordination of the alkynyl bromide to the copper center, followed by oxidative addition to generate a copper(III) intermediate [13]. Subsequent coordination and activation of the nitrogen nucleophile facilitates reductive elimination to form the desired carbon-nitrogen bond while regenerating the copper(I) catalyst [13]. The presence of 1,10-phenanthroline as a chelating ligand stabilizes the copper complex and enhances reaction efficiency [11].

Substrate Scope and Functional Group Tolerance

The copper(II) sulfate pentahydrate/1,10-phenanthroline catalytic system accommodates a diverse range of alkynyl bromides and nitrogen nucleophiles [10] [11]. Alkynyl bromides bearing aromatic, aliphatic, and silyl substituents all participate effectively in the coupling reaction [11]. The nitrogen nucleophile scope encompasses both aliphatic and aromatic amines, including challenging heteroaromatic substrates [10].

| Alkynyl Bromide | Nitrogen Nucleophile | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Phenylethynyl bromide | N-methylimidazole | 89 | 12 | [10] |

| Phenylethynyl bromide | Benzimidazole | 85 | 12 | [10] |

| Alkylethynyl bromide | Pyrrolidine | 78 | 18 | [11] |

| Arylethynyl bromide | Sulfonamide | 92 | 8 | [11] |

| Silylethynyl bromide | Carbamate | 87 | 16 | [11] |

Functional group tolerance studies reveal compatibility with diverse substituents including esters, ethers, halides, and protecting groups [11]. The mild reaction conditions preserve acid-sensitive functionality while enabling efficient carbon-nitrogen bond formation [10]. This broad tolerance makes the methodology particularly valuable for late-stage functionalization of complex molecules.

Mechanistic Insights and Optimization Studies

Detailed mechanistic investigations have elucidated the role of various reaction components in the copper-catalyzed amidation process [11] [13]. The copper(II) sulfate pentahydrate precatalyst undergoes in situ reduction to generate the active copper(I) species, which then participates in the catalytic cycle [11]. The presence of base (typically potassium phosphate) is crucial for deprotonating the nitrogen nucleophile and facilitating coordination to copper [11].

Temperature optimization studies indicate that reactions proceed efficiently between 60-80°C, with higher temperatures leading to increased side reactions and lower selectivity [11]. Solvent effects demonstrate that polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal results [10] [11]. The copper catalyst loading can be minimized to 5-10 mol% while maintaining high yields and reaction rates [11].

Applications in Heterocycle Synthesis

The copper-catalyzed coupling of alkynyl bromides with heteroaromatic amines enables access to structurally complex nitrogen heterocycles through subsequent cyclization reactions [14] [15]. These transformations proceed through cascade sequences involving initial carbon-nitrogen bond formation followed by intramolecular cyclization to generate fused ring systems [14]. The methodology has been successfully applied to the synthesis of quinolines, pyrrolo[1,2-b]pyridazines, and other pharmaceutically relevant heterocycles [14].

Advanced applications include the synthesis of 1,3-butadiynamides, which serve as versatile building blocks for complex heterocycle construction [14]. These extended alkyne systems undergo copper-mediated coupling with heteroaromatic amines followed by gold-catalyzed cyclization to afford highly substituted heterocyclic frameworks [14]. The combination of copper-catalyzed cross-coupling with subsequent transition metal-catalyzed cyclization provides powerful synthetic routes to structurally diverse nitrogen-containing compounds.

Copper(II) sulfate pentahydrate exerts its algicidal effects through multiple interconnected mechanisms that disrupt fundamental cellular processes in phytoplankton and aquatic algae. The primary mode of action involves the disruption of photosynthetic electron transport chains, particularly affecting Photosystem II (PSII) function. When copper ions penetrate algal cells, they bind to the D1 protein complex within PSII, inactivating electron donation mechanisms and severely compromising the organism's ability to convert light energy into chemical energy.

Research on Microcystis aeruginosa demonstrates that copper sulfate exposure at concentrations as low as 0.5 mg/L significantly inhibits cell growth and photosynthetic capacity within 72 hours. The mechanism involves enhanced reactive oxygen species (ROS) accumulation that overwhelms cellular antioxidant systems, leading to oxidative damage of membrane lipids, proteins, and genetic material. This oxidative stress destroys pigment synthesis pathways and compromises membrane integrity, ultimately resulting in cell lysis and death.

The species-specific sensitivity to copper varies significantly across different algal taxa. Cyanobacteria typically exhibit greater sensitivity compared to diatoms, with blue-green algae being most susceptible to copper toxicity. Marine diatoms such as Phacodactylum tricornutum show complex dose-response relationships, where low copper concentrations (8-16 μmol/L) can stimulate growth by fulfilling essential metabolic requirements, while higher concentrations induce severe toxicity. This hormetic response illustrates the narrow therapeutic window between copper's essential and toxic effects.

Field studies reveal that environmental factors significantly modulate algicidal effectiveness. Water chemistry parameters including pH, dissolved organic carbon (DOC), and alkalinity strongly influence copper bioavailability and subsequent toxicity. A comprehensive study using multiple linear regression modeling found that DOC and pH were the most important predictors of copper toxicity to phytoplankton, with correlation coefficients exceeding 0.813. Acidification enhances copper toxicity by increasing the proportion of bioavailable cupric ions (Cu²⁺) while reducing the formation of less toxic copper-hydroxide complexes.

The temporal dynamics of algicidal action follow predictable patterns across aquatic ecosystems. Initial copper applications typically result in rapid algal mortality within 24-48 hours, followed by potential population recovery if copper concentrations decline. Natural phytoplankton communities show differential recovery rates, with smaller nanophytoplankton often dominating post-treatment assemblages due to their enhanced resistance to copper stress. Seasonal variations significantly affect treatment outcomes, with summer applications generally proving more effective due to increased metabolic rates and cellular copper uptake.

| Study System | Copper Concentration | Primary Mechanism | Effectiveness |

|---|---|---|---|

| Laboratory Microcystis | 0.5 mg/L | Cell membrane damage, chlorophyll degradation | 95% growth inhibition at 72h |

| Field phytoplankton (pH modified) | 0.08-0.33 mg/L | Photosynthesis inhibition enhanced by acidification | 94% cyanobacteria reduction |

| Marine diatom cultures | 40 μM (2.54 mg/L) | Oxidative stress, mitochondrial dysfunction | Variable: stimulation at low doses, toxicity at high |

| Aquaculture pond applications | 1.0-25.0 mg/L | Rapid algal biomass reduction | 95% algae reduction with proper dosing |

Synergistic Effects with Citric Acid for Enhanced Copper Bioavailability

The combination of copper sulfate pentahydrate with citric acid represents a significant advancement in algicidal efficacy, particularly in alkaline aquatic systems where copper precipitation limits bioavailability. Citric acid functions as a chelating agent that maintains copper in solution by preventing the formation of insoluble copper hydroxide and carbonate precipitates that typically occur at pH values above 7.5.

Optimal copper-to-citric acid ratios have been extensively studied across various applications. Field applications in Lake Catherine demonstrated that a 2:1 weight ratio (5.4 pounds copper sulfate to 2.7 pounds citric acid per acre) provided effective control of blue-green algae while maintaining copper availability for extended periods. Laboratory studies with semiconductor wastewater showed dose-dependent enhancement, with molar ratios of 0.5:1, 1:1, and 2:1 (citric acid to copper) enhancing total copper uptake by 175%, 100%, and 75% respectively.

The mechanistic basis for citric acid enhancement involves multiple complementary processes. Chelation is the primary mechanism, where citric acid's three carboxyl groups form stable complexes with cupric ions, preventing precipitation as copper hydroxides in alkaline conditions. Additionally, citric acid reduces local pH at application sites, creating temporary acidic microenvironments that increase the proportion of bioavailable Cu²⁺ ions. This dual mechanism ensures sustained copper availability even in high-alkalinity waters where conventional copper sulfate applications would rapidly precipitate.

Practical applications in aquaculture and water treatment systems demonstrate significant benefits. In aquaculture ponds with total alkalinity exceeding 200 ppm, citric acid addition becomes essential for maintaining copper effectiveness. The enhanced bioavailability translates to reduced total copper requirements while maintaining equivalent algicidal effects, thereby minimizing environmental copper loading and associated ecological risks.

Recent research on geosmin reduction in drinking water systems reveals an additional benefit of copper-citric acid combinations. The acidic conditions created by citric acid facilitate the chemical conversion of geosmin to argosmin, an odorless compound, providing taste and odor control beyond direct algicidal effects. This dual functionality makes copper-citric acid formulations particularly valuable for potable water treatment applications where aesthetic water quality considerations are paramount.

| Application Type | Copper:Citric Acid Ratio | Enhanced Mechanism | Bioavailability Improvement |

|---|---|---|---|

| Laboratory systems | 2:1 (by weight) | Prevents copper precipitation | Significant dissolved copper retention |

| Field applications (Lake Catherine) | 2:1 (5.4:2.7 lbs/acre) | Maintains solution at high pH | Extended copper activity period |

| Industrial wastewater | 0.5:1 to 2:1 (molar) | Enhanced uptake mechanisms | 75-175% increased binding capacity |

| High alkalinity waters | Variable (>200 ppm alkalinity) | Prevents carbonate precipitation | Essential for copper effectiveness |

Long-Term Sediment Accumulation Patterns and Ecological Consequences

Sediment accumulation represents the ultimate fate for the majority of copper applied as algicide in aquatic systems, with 80-90% of applied copper rapidly partitioning to bottom sediments within days of application. This process occurs through multiple pathways including direct precipitation, algal biomass settling, and adsorption to suspended particulate matter. The rapid copper removal from the water column creates a persistent reservoir of potentially bioavailable metal in sediment compartments.

Spatial distribution patterns of copper in sediments reflect both application protocols and hydrodynamic processes. Studies of the Guarapiranga Reservoir in Brazil, subjected to 40+ years of copper sulfate applications, revealed extreme spatial heterogeneity with copper concentrations ranging from virtually zero to exceeding 3,000 mg/kg in surficial sediments. This heterogeneity directly correlates with reservoir management policies and copper application protocols, demonstrating how operational decisions create long-lasting environmental legacies.

Bioaccumulation patterns in sediment-dwelling organisms show concerning trends across multiple ecosystems. Peterson Reservoir studies documented bioaccumulation factors of 4.5 times sediment copper concentrations in chironomid invertebrates, with tissue concentrations reaching 14-1,600 ppm compared to sediment levels of 18-34 ppm. This biomagnification indicates that sediment copper remains biologically available despite apparent sequestration, creating exposure pathways for higher trophic levels through dietary intake.

Temporal persistence of sediment copper contamination extends far beyond active application periods. Legacy mining contamination at Torch Lake, Michigan, continues to impact aquatic ecosystems 60 years after mining cessation, with sediment copper concentrations remaining ~200% higher than reference systems. Similarly, Lake Orta studies demonstrate that copper levels in sediments continue to exceed ecotoxicological thresholds decades after pollution inputs were reduced, indicating extremely slow natural attenuation processes.

Ecological consequences manifest across multiple scales and organizational levels. Benthic community structure shows significant alterations, with copper-contaminated sediments supporting reduced species diversity and altered functional groups. Mesocosm studies reveal indirect effects that may be more significant than direct toxicity, including reduced grazing pressure from copper-sensitive invertebrates, leading to compensatory increases in certain algal populations and altered decomposition processes.

Seasonal dynamics in copper bioavailability from sediments create temporal exposure gradients. During thermal stratification periods, anoxic conditions in bottom waters can mobilize sediment copper through sulfide dissolution and organic matter decomposition. Peterson Reservoir monitoring documented that four sites exceeded EPA standards (>1.3 ppm) during summer stratification and fall turnover events, despite acceptable water column concentrations during other periods.

Cumulative loading effects from repeated applications create progressive contamination patterns. Central Indiana reservoirs receiving consecutive annual copper treatments showed 3-4 mg/kg increases per application year, with effects compounding over multiple treatment seasons. However, sediment accretion and bioturbation can dilute copper concentrations over time, with studies showing ten-fold concentration reductions through downward migration to deeper sediment layers over 12-week periods.

| Study Location | Copper Concentration (mg/kg) | Accumulation Pattern | Ecological Consequences |

|---|---|---|---|

| Guarapiranga Reservoir, Brazil | 0 to >3,000 (surficial) | Spatial heterogeneity from management | Bad to very bad sediment condition |

| Peterson Reservoir, New Mexico | 18-34 (bulk sediment) | 4.5x bioaccumulation in invertebrates | EPA standards exceeded during turnover |

| Torch Lake, Michigan | ~200% above reference | Persistent legacy contamination (60+ years) | Elevated copper in riparian food webs |

| Aquaculture pond systems | 36-173 (treated vs. control) | Rapid precipitation from water column | Sterile pond bottoms, altered food chains |

| Lake Orta, Italy | 150-327 (toxic thresholds) | Declining bioavailability with aging | Reduced benthic survival/reproduction |

Physical Description

BLUE SOLID IN VARIOUS FORMS.

Color/Form

Boiling Point

DECOMP ABOVE 150 °C WITH -5H2O

Density

2.286 @ 15.6 °C/4 °C

2.3 g/cm³

Odor

Melting Point

Decomp above 110 °C

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

IT MAY RARELY BE USED AS HEMATINIC IN CERTAIN FORMS OF NUTRITIONAL ANEMIAS, ESP IN CHILDREN.

MEDICATION (VET): NUTRITIONAL FACTOR; IN COPPER DEFICIENCY OF RUMINANTS.

IN UNITED KINGDOM ITS ANTIBACTERIAL EFFECT IS UTILIZED AS APPROVED FEED ADDITIVE FOR IMPROVING RATE OF GAIN & FEED EFFICIENCY OF SWINE (NOT APPROVED IN UNITED STATES BECAUSE OF ENVIRONMENTAL CONCERNS REGARDING BIOCONCENTRATION IN SOIL & SURFACE WATER).

MEDICATION (VET): IT IS ALSO USED IN TREATMENT OF PARASITIC GASTRITIS IN SHEEP.

MeSH Pharmacological Classification

Mechanism of Action

COPPER SULFATE INJECTED IP AT 2 MG COPPER/KG INTO VITAMIN E & SELENIUM DEFICIENT RATS CAUSED A 6 FOLD INCREASE IN THE FORMATION OF THE LIPID PEROXIDATION PRODUCT ETHANE, & CAUSED ACUTE MORTALITY IN 4/5 RATS. SELENIUM SUPPLEMENTATION OF THE DIET AT 0.5 PPM SELENIUM PREVENTED THE INCREASE IN ETHANE PRODUCTION CAUSED BY COPPER INJECTION & REDUCED MORTALITY TO 1/5 RATS. THE CORRELATION OF INCREASED PRODUCTION OF ETHANE WITH INCREASED MORTALITY SUGGESTED THAT LIPID PEROXIDATION MAY BE IMPORTANT IN THE INCREASED TOXICITY OF COPPER IN VITAMIN E & SELENIUM DEFICIENT RATS. /COPPER SULFATE/

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

Drug Warnings

MAY CAUSE DRAMATIC INCR IN MORTALITY OF TURKEYS GIVEN BLACKHEAD CONTROL DRUGS CONTAINING ARSENIC & EXPOSED TO BLACKHEAD.

CUPRIC ... SULFATE /AS EMETIC/ OFTEN IS EFFECTIVE, BUT POTENTIAL HEMOLYTIC & RENAL TOXICITY IS TOO GREAT TO RECOMMEND USE. ...

Methods of Manufacturing

Commercial prepn of pentahydrate: Faith et al, Industrial Chemicals (John Wiley, NY, 3rd ed, 1965) p288; other prepn: Gmelin's Copper (8th ed) 60B: 491-560 (1958).

Copper + sulphuric acid (salt formation); byproduct of copper electrolysis and etching process (product is generally only suitable for agricultural purposes)

Prepared most easily by the reaction of basic copper(II) compound with a sulfuric acid solution (100-200 g/l sulfuric acid); and copper metal, sulfuric acid and air the most common starting materials for the production of copper sulfate pentahydrate.

Copper(II) sulfate can be prepared by dissolution of oxides, carbonates, or hydroxides in sulfuric acid solutions. Whereas copper metal does not displace hydrogen from acid solution, aeration or oxygenation of hot dilute aqueous sulfuric acid in the presence of copper metal is a commonly used commercial method for copper sulfate preparation.

General Manufacturing Information

POSSIBLE INCOMPATIBILITIES: EFFECTIVENESS DECR AS WATER HARDNESS INCR. SIGNIFICANT REDUCTION IN EFFECTIVENESS OCCURS WHEN BICARBONATE ALKALINITY EXCEEDS 150 PPM AS CALCIUM CARBONATE. CONVERSELY, TOXICITY TO FISH DECR AS ALKALINITY INCREASES.

FDA ... REJECTED FEED COMPANY'S APPLICATION TO INCL DRUG IN SWINE FEEDS AT 250 PPM LEVEL ... BECAUSE ITS FULL IMPACT ON ENVIRONMENT OVER PERIOD OF TIME BY WAY OF FECAL WASTES, RECYCLING, ETC HAS NOT BEEN DETERMINED. ... AVOID MANURE APPLICATION TO FROZEN GROUND WHERE RUNOFF COULD BE SERIOUS POLLUTION POTENTIAL TO STREAMS.

IN CAPSULES LESS TOXIC THAN IN WATER DRENCH FOR CATTLE.

For more General Manufacturing Information (Complete) data for COPPER(II) SULFATE, PENTAHYDRATE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Storage Conditions

Interactions

COPPER SULFATE POTENTIATED IRRITANT RESPONSE TO SULFUR DIOXIDE IN GUINEA PIGS EXPOSED 1 HR TO AEROSOL.

IP INJECTION OF 5-10 MG/KG COPPER SULFATE PENTAHYDRATE & 25-90 MG/KG ETHYLNITROSOUREA INTO RATS CAUSED LOCAL ASCITES SARCOMAS AFTER 190 DAYS. INJECTION OF THE LATTER ALONE OR METAL SALTS ALONE HAD NO CARCINOGENIC EFFECT. SC ADMIN OF 10 MG/KG/WK ETHYLNITROSOUREA WITH 1 MG/KG COPPER SULFATE PENTAHYDRATE INDUCED LOCAL SARCOMAS IN 4 OF 24 ANIMALS TESTED.